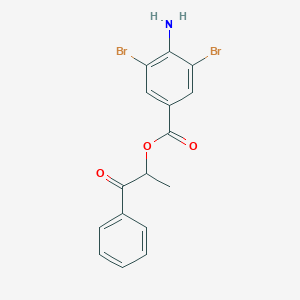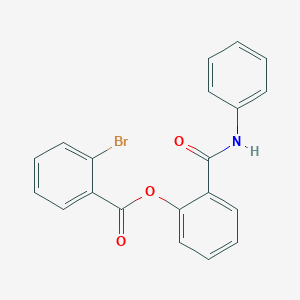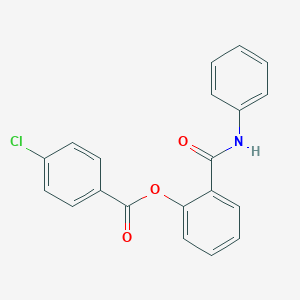![molecular formula C24H11Cl4NO3 B340079 4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B340079.png)
4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a naphthyloxy group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with 4-(1-naphthyloxy)aniline. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid. The process involves the formation of an intermediate, which subsequently undergoes cyclization to yield the desired isoindole-dione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of reactive sites allows for cyclization reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione
- N-[4-(1-naphthyloxy)phenyl]-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of chlorine atoms and the naphthyloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C24H11Cl4NO3 |
|---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-(4-naphthalen-1-yloxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H11Cl4NO3/c25-19-17-18(20(26)22(28)21(19)27)24(31)29(23(17)30)13-8-10-14(11-9-13)32-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
VQFULFLRIWMVJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



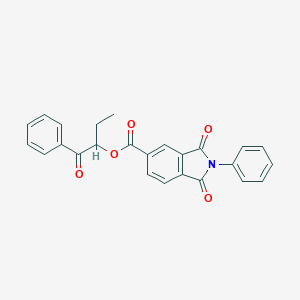

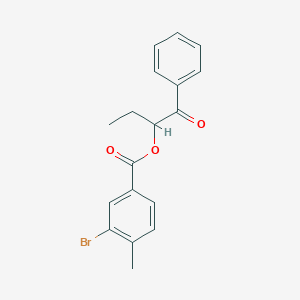



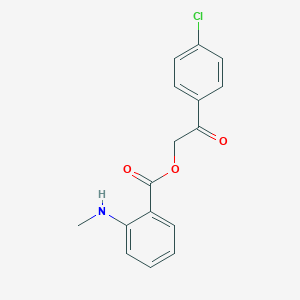
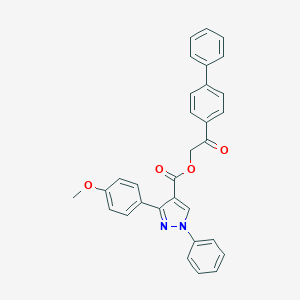
![2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B340022.png)

